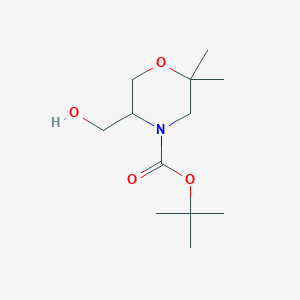

tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYWIKXSQOIMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149918 | |

| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-41-9 | |

| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Sulfamidate Intermediates

- Starting from N-Boc protected serine methyl esters, reduction to serinols is performed.

- Serinols are then converted to sulfamidates using thionyl chloride or related reagents.

- These sulfamidates serve as electrophilic partners for nucleophilic substitution reactions.

Intramolecular Nucleophilic Aliphatic Substitution

- The sulfamidate intermediate undergoes intramolecular nucleophilic attack by a hydroxy group, leading to ring closure and formation of the morpholine ring.

- This step is stereospecific, preserving the chiral centers introduced from the starting material.

Installation of tert-Butyl Carboxylate

- The carboxylate group is introduced as a tert-butyl ester, typically through reaction with tert-butyl chloroformate or via esterification under mild conditions to protect the acid functionality during subsequent reactions.

Hydroxymethyl Group Incorporation

- Hydroxymethyl substituent at position 5 is installed via selective oxidation or functional group transformation on the morpholine ring.

- Alternatively, it can be introduced during ring closure if the starting materials or intermediates carry the appropriate substituents.

Representative Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of N-Boc serine esters | NaBH4 or LiAlH4 | Formation of serinols |

| 2 | Sulfamidate formation | Thionyl chloride, base | Formation of sulfamidate intermediates |

| 3 | Intramolecular nucleophilic substitution | Heating or base catalysis | Morpholine ring closure |

| 4 | Grignard addition | 2 equiv. methylmagnesium bromide | Introduction of 2,2-dimethyl groups |

| 5 | Protection/deprotection | tert-Butyl chloroformate, acid/base workup | tert-Butyl ester formation |

| 6 | Hydroxymethyl installation | Oxidation or substitution | Hydroxymethyl group at C-5 |

Research Findings and Yields

- The stereospecific intramolecular nucleophilic substitution proceeds with high yields (typically above 80%) and excellent enantiomeric excess, preserving the chirality of the starting materials.

- Grignard additions to morpholinone intermediates efficiently introduce 2,2-dimethyl substitution with yields around 75-85%.

- Overall yields for the multi-step synthesis of this compound range from 60% to 85% depending on purification and reaction optimization.

- The use of protecting groups such as tert-butyl esters facilitates selective functionalization and improves product stability.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Steps | Advantages | Yield Range |

|---|---|---|---|---|

| Chiral pool serine derivative route | N-Boc protected serine esters | Reduction → Sulfamidate → Ring closure → Grignard addition → Protection | High stereoselectivity, optically pure | 60-85% |

| Direct substitution on morpholinone | Morpholinone derivatives | Grignard addition → Esterification | Simpler but less stereocontrol | 70-80% |

| Patent methods (varied) | Various substituted morpholines | Nucleophilic substitution, base catalysis | Broader substrate scope | Variable |

Chemical Reactions Analysis

tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves protecting the hydroxyl group and forming the morpholine ring using tert-butyl chloroformate (Boc) as a protecting agent. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which influence its reactivity and potential applications in biochemical pathways.

Scientific Research Applications

-

Organic Synthesis

- Intermediate Role : This compound serves as an intermediate in the synthesis of various organic compounds, particularly those that require a morpholine structure for biological activity.

-

Biochemical Studies

- Enzyme Reactions : It has been utilized in studies examining enzyme reactions and biochemical pathways, particularly those related to drug metabolism and pharmacodynamics.

-

Pharmaceutical Development

- Thrombin Inhibition : Research indicates potential as a thrombin inhibitor, suggesting modifications could lead to effective anticoagulants for thrombotic disorders.

-

Material Science

- Specialty Chemicals Production : The compound is also used in the production of specialty chemicals and materials, highlighting its versatility in industrial applications.

The biological activity of this compound is attributed to its ability to form hydrogen bonds through its hydroxymethyl group, enhancing binding affinity to various biological targets. This characteristic makes it a candidate for further pharmacological exploration:

- Enzyme Modulation : Its role in modulating enzyme activity can be pivotal in drug design.

- Biochemical Pathway Exploration : Studies have shown it influences various metabolic pathways, making it valuable for understanding disease mechanisms.

Case Studies

- Thrombin Inhibition Study : Investigations into derivatives of this compound have revealed its potential as a thrombin inhibitor, indicating a pathway for developing new anticoagulant drugs.

- Biochemical Pathway Analysis : Research has demonstrated its effects on specific enzyme reactions involved in metabolic processes, providing insights into its role in pharmacology.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential as a thrombin inhibitor |

| Biochemical Modulation | Influences various metabolic pathways |

| Organic Synthesis | Acts as an intermediate for synthesizing bioactive compounds |

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

- Structural Difference : The hydroxymethyl group is at position 6 instead of position 4.

- Impact : Positional isomerism can alter molecular conformation, solubility, and intermolecular interactions. For instance, the spatial arrangement of the hydroxymethyl group may influence hydrogen-bonding capacity in crystal packing or receptor binding .

tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate

- Structural Difference : The hydroxymethyl group is replaced with a formyl (-CHO) group.

- Impact : The formyl group increases electrophilicity, enabling participation in nucleophilic addition reactions (e.g., reductive amination). This contrasts with the hydroxymethyl group’s nucleophilic and hydrogen-bonding properties. The molecular weight (243.30 g/mol) and logP (0.9) are comparable, but the formyl derivative has a higher topological polar surface area (55.8 Ų vs. ~50 Ų for the hydroxymethyl analog), affecting solubility and permeability .

Heterocyclic Core Modifications

tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate

- Structural Difference : The morpholine ring is replaced with a piperidine-thiazole hybrid.

- The hydroxymethyl group on the thiazole may enhance water solubility compared to the morpholine analog. This compound’s molecular weight (312.43 g/mol) is significantly higher, suggesting distinct pharmacokinetic profiles .

tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Structural Difference : A complex pyrrole-dioxane scaffold replaces the morpholine core.

- Impact: The fluorophenyl and carbamoyl groups introduce lipophilicity and hydrogen-bonding sites. Crystallographic data reveal intermolecular N–H⋯O hydrogen bonding, a feature less pronounced in simpler morpholine derivatives .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Crystallography: Morpholine derivatives often crystallize in monoclinic systems (e.g., ’s compound in space group P1), with hydrogen bonding critical for lattice stability. The hydroxymethyl group’s position may influence packing efficiency .

- Biological Activity : Hydroxymethyl groups enhance solubility, making these compounds suitable for aqueous-phase reactions. Thiazole-containing analogs () show promise in targeted protein degradation due to heterocyclic bioactivity .

- Synthetic Challenges : Steric hindrance from the tert-butyl group may complicate functionalization at position 5, necessitating optimized reaction conditions (e.g., low-temperature coupling) .

Biological Activity

Chemical Identification

- IUPAC Name: tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

- CAS Number: 1049677-41-9

- Molecular Formula: C₁₂H₂₃NO₄

- Molecular Weight: 245.32 g/mol

This compound is a compound characterized by its pale-yellow to yellow-brown sticky oil to semi-solid physical form. It has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets. The hydroxymethyl group in the compound can participate in hydrogen bonding, which may enhance its binding affinity to certain enzymes or receptors involved in biochemical pathways.

Pharmacological Applications

Research indicates that this compound may serve as an intermediate in the synthesis of various bioactive molecules. Its role in enzyme inhibition and modulation of biochemical pathways has been explored, particularly in the context of drug development.

Case Studies and Research Findings

- Thrombin Inhibition : A study focused on the design and synthesis of derivatives similar to this compound revealed its potential as a thrombin inhibitor. This suggests that modifications to the compound could yield potent anticoagulants useful in managing thrombotic disorders .

- Biochemical Pathways : The compound has been utilized in studies examining its effects on various biochemical pathways, particularly those involving enzyme reactions. Its ability to modulate these pathways makes it a candidate for further pharmacological exploration.

- Comparative Analysis : When compared with similar compounds like 4-Boc-5-hydroxymethyl-piperidine and 4-Boc-5-hydroxymethyl-pyrrolidine, this compound demonstrates unique reactivity profiles due to its morpholine ring structure, influencing its biological activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate, and what purification methods are recommended?

The synthesis typically involves carbamate protection of morpholine derivatives, followed by hydroxymethylation. Key steps include:

- Carbamate formation : Reacting morpholine precursors with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) .

- Hydroxymethylation : Introducing the hydroxymethyl group via reductive amination or nucleophilic substitution, often using formaldehyde derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

Key NMR signals for structural confirmation include:

- ¹H NMR :

- tert-Butyl group: Singlet at δ 1.4–1.5 ppm (9H).

- Morpholine protons: Multiplets between δ 3.0–4.0 ppm (CH₂ and CH groups).

- Hydroxymethyl: Broad singlet at δ 4.5–5.0 ppm (exchangeable -OH) .

- ¹³C NMR :

- Boc carbonyl: ~155 ppm.

- Morpholine carbons: 40–70 ppm.

Use DEPT-135 to distinguish CH₃, CH₂, and CH groups. Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Reactivity : Avoid strong acids/bases, which may hydrolyze the Boc group. Store at 2–8°C under inert gas (argon) to prevent degradation .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the hydroxymethyl group for derivatization?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydroxymethyl group.

- Activation : Use Mitsunobu conditions (DIAD, PPh₃) for etherification or HATU/DIPEA for amide coupling .

- Temperature : Maintain 0–25°C to prevent Boc deprotection. Monitor by LC-MS for intermediate stability.

- Yield optimization : Pre-dry reagents with molecular sieves and use excess electrophile (1.5–2.0 equiv) .

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Hypothesis testing : Check for diastereomers (if chiral centers exist) or rotamers using variable-temperature NMR.

- Advanced techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the hydroxymethyl proton and morpholine carbons confirm regiochemistry .

- Contamination analysis : Perform GC-MS to detect residual solvents (e.g., DCM, TFA) that may obscure signals .

Q. What strategies are effective for studying the compound’s stability under varying pH conditions?

- Experimental design :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 254 nm.

- Kinetic analysis : Fit data to first-order decay models. The Boc group hydrolyzes rapidly at pH <3 (t₁/₂ ~2 hours) but is stable at pH 7–9 .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes with conserved carbamate-binding pockets).

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. Hydroxymethyl derivatives show enhanced solubility, impacting bioavailability .

- ADMET prediction : SwissADME predicts high gastrointestinal absorption (LogP ~2.5) but potential CYP450 inhibition due to the morpholine ring .

Q. What mechanistic insights explain the compound’s reactivity in photodegradation studies?

- Pathway proposal : UV irradiation (λ = 254 nm) cleaves the Boc group via radical intermediates, detected by ESR.

- Byproducts : tert-Butyl alcohol and CO₂ are identified via GC-MS.

- Prevention : Add antioxidants (e.g., BHT) or store in amber vials to minimize photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.